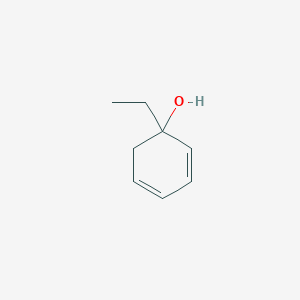
1-Ethyl-1-cyclohexa-2,4-dienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-cyclohexa-2,4-dienol is an organic compound characterized by a cyclohexadiene ring with an ethyl group and a hydroxyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclohexa-2,4-dienol can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1-cyclohexa-2,4-dienol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted cyclohexadienes.
Aplicaciones Científicas De Investigación
1-Ethyl-1-cyclohexa-2,4-dienol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-ethyl-1-cyclohexa-2,4-dienol exerts its effects involves its ability to participate in various chemical reactions. The compound can form transient intermediates that facilitate the transfer of functional groups or electrons. For example, in hydride transfer reactions, it can act as a hydride donor or acceptor, depending on the reaction conditions .
Comparación Con Compuestos Similares
- 1-Ethenylcyclohexa-2,4-diene
- Cyclohexa-2,4-dienylethene
- 1-Methylcyclohexa-2,4-dienol
Comparison: 1-Ethyl-1-cyclohexa-2,4-dienol is unique due to the presence of both an ethyl group and a hydroxyl group on the cyclohexadiene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these groups .
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-ethylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h3-6,9H,2,7H2,1H3 |
Clave InChI |
VYRFQNNCFSODAC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


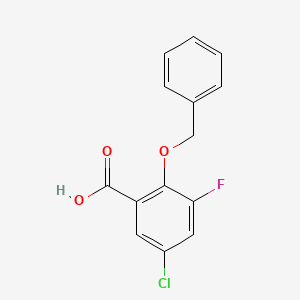
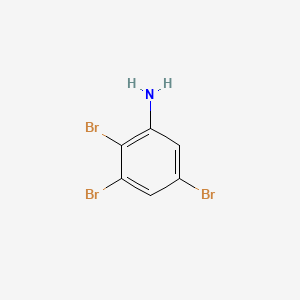
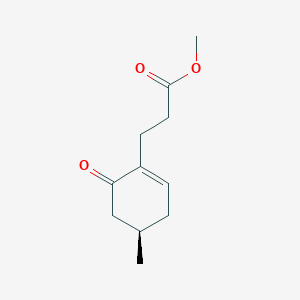
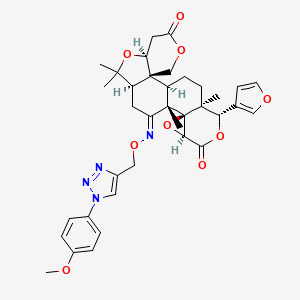
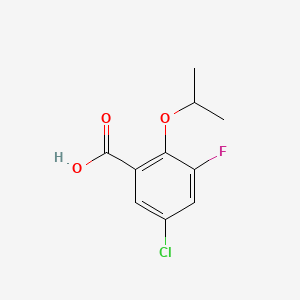


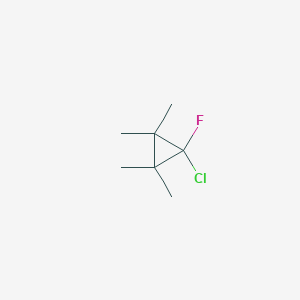
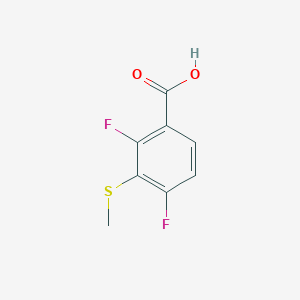
![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
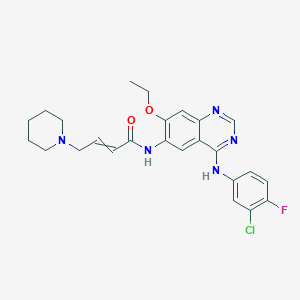

![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)

